3-(bromomethyl)-1H-pyrazole

Vue d'ensemble

Description

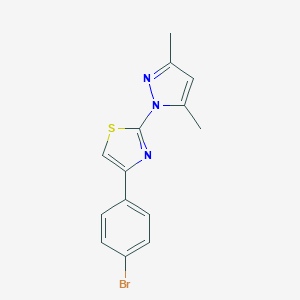

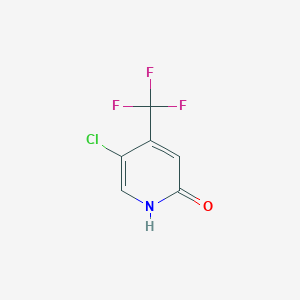

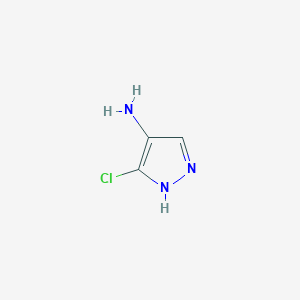

“3-(bromomethyl)-1H-pyrazole” is likely a brominated derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “3-(bromomethyl)-1H-pyrazole” are not available, brominated organic compounds are often synthesized through electrophilic halogenation . This involves the reaction of an organic precursor with a halogenating reagent.Molecular Structure Analysis

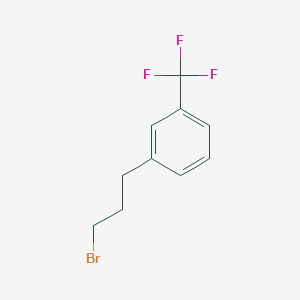

The molecular structure of “3-(bromomethyl)-1H-pyrazole” would likely consist of a pyrazole ring with a bromomethyl (-CH2Br) group attached. The exact structure would depend on the position of this group on the pyrazole ring .Chemical Reactions Analysis

Brominated organic compounds, like “3-(bromomethyl)-1H-pyrazole”, can undergo various reactions. They can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(bromomethyl)-1H-pyrazole” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromomethyl group .Applications De Recherche Scientifique

1. Synthesis of Multidentate Pyrazolate Ligands

3-(Bromomethyl)-1H-pyrazole is utilized as a reactive analogue for the efficient attachment of various N-donor side arms through nucleophilic substitution reactions. This compound serves as a key starting material for the preparation of new multifunctional pyrazole compounds, acting as compartmental dinucleating ligand scaffolds for the assembly of bimetallic complexes (Röder et al., 2001).

2. Precursor for Synthesis of Energetic Oxetanes

3-Bromomethyl-1H-pyrazole has been used as a precursor for the synthesis of energetic oxetanes. These compounds are significant in creating explosives with high detonation velocities and pressures, along with a high thermostability and insensitivity (Born et al., 2022).

3. Catalytic Intermolecular C-H Arylation of Pyrazoles

This compound is instrumental in the synthesis of complex arylated pyrazoles. The catalytic intermolecular C-H arylation of SEM-protected pyrazoles, including 3-(bromomethyl)-1H-pyrazole, offers a new approach to synthesize arylated pyrazoles, where new arene rings are directly attached to predetermined positions of the heteroarene nucleus (Goikhman et al., 2009).

4. Preparation of Nucleoside Analogues

Glycosylation of 3-(bromomethyl)pyrazole derivatives has been used to afford nucleoside analogues, which have shown significant cytostatic activity against HeLa cell cultures, making them relevant in medicinal chemistry (García-López et al., 1979).

5. Role in Pyrazole Tautomerism Studies

3-(Bromomethyl)-1H-pyrazole derivatives play a role in studying tautomerism in pyrazoles. They help in understanding the behavior of pyrazoles in different states, like in the solid state and in solution, providing insights into the tautomerism of these compounds (Trofimenko et al., 2007).

6. Antiproliferative Agents in Cancer Research

Derivatives of 3-(bromomethyl)-1H-pyrazole have been synthesized and tested for their cytotoxic effects against breast cancer and leukemic cells. These derivatives exhibit potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).

7. Synthesis of Various Organic Compounds

This compound is used in the synthesis of diverse organic compounds such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under specific catalytic conditions, highlighting its versatility in organic synthesis (Wang et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

5-(bromomethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCRIDFDPOZBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543537 | |

| Record name | 5-(Bromomethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-1H-pyrazole | |

CAS RN |

102846-12-8 | |

| Record name | 5-(Bromomethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)

![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)